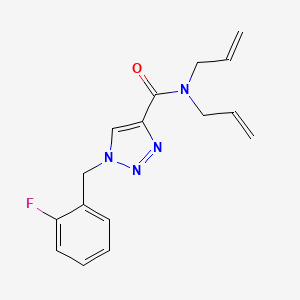
2-(4-biphenylylmethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-biphenylylmethyl)benzoic acid, commonly known as biphenyl-4-carboxylic acid (BPCA), is a chemical compound that belongs to the family of carboxylic acids. It is a white crystalline powder that has a molecular weight of 298.35 g/mol. BPCA has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2-(4-biphenylylmethyl)benzoic acid is not fully understood. However, it is believed that 2-(4-biphenylylmethyl)benzoic acid interacts with metal ions, such as copper and zinc, through chelation. This interaction can lead to changes in the electronic structure of the metal ion and alter its reactivity.
Biochemical and Physiological Effects:
2-(4-biphenylylmethyl)benzoic acid has been shown to have antimicrobial, anticancer, and antioxidant properties. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 2-(4-biphenylylmethyl)benzoic acid has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in cells.
実験室実験の利点と制限
2-(4-biphenylylmethyl)benzoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(4-biphenylylmethyl)benzoic acid has some limitations, such as its low yield during synthesis and its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for research on 2-(4-biphenylylmethyl)benzoic acid. One direction is to explore its potential applications in the development of new materials, such as nanomaterials and polymers. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-biphenylylmethyl)benzoic acid and its interactions with metal ions.
合成法
2-(4-biphenylylmethyl)benzoic acid can be synthesized through several methods, including the Friedel-Crafts acylation reaction, Suzuki-Miyaura coupling reaction, and Heck reaction. The Friedel-Crafts acylation reaction is the most commonly used method for synthesizing 2-(4-biphenylylmethyl)benzoic acid. In this reaction, benzene and benzoyl chloride are reacted in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-(4-biphenylylmethyl)benzoic acid.
科学的研究の応用
2-(4-biphenylylmethyl)benzoic acid has been used in scientific research for various applications, including as a fluorescent probe for detecting metal ions, as a ligand for metal complexes, and as a building block for synthesizing other compounds. 2-(4-biphenylylmethyl)benzoic acid has also been used in the development of new materials, such as liquid crystals and polymers.
特性
IUPAC Name |
2-[(4-phenylphenyl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-20(22)19-9-5-4-8-18(19)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPQBXOGKHHBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4980532.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)
![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4980600.png)
![N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4980629.png)
![N-methyl-1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4980633.png)
![2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4980646.png)